molecular formula C10H9BrN2O B6321756 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole CAS No. 843673-66-5

3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B6321756
CAS No.: 843673-66-5
M. Wt: 253.09 g/mol
InChI Key: KYEHXGWKDRTGRQ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a bromobenzyl group attached to the oxadiazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEHXGWKDRTGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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